SUN-B 8155

Übersicht

Beschreibung

SUN-B 8155 is a non-peptide small molecule that acts as a calcitonin receptor agonist. It was initially developed by Suntory Holdings Ltd. and is primarily used in the field of endocrinology and metabolic diseases, as well as skin and musculoskeletal diseases . The compound mimics the biological actions of calcitonin, a peptide hormone involved in regulating blood calcium levels .

Wissenschaftliche Forschungsanwendungen

SUN-B 8155 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeugverbindung verwendet, um den Calcitonin-Rezeptor und seine Signalwege zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die Rolle von Calcitonin in zellulären Prozessen zu untersuchen, einschließlich der cAMP-Produktion und der Kalziumregulation.

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Bindung an den Calcitonin-Rezeptor (CALCR). Nach der Bindung aktiviert es den Rezeptor, was zu einem Anstieg des cyclischen AMP (cAMP)-Spiegels in der Zelle führt. Diese Aktivierung löst nachgeschaltete Signalwege aus, die zu verschiedenen physiologischen Effekten führen, darunter die Senkung des Serumkalziumspiegels . Der Wirkmechanismus der Verbindung ähnelt dem des natürlichen Calcitonins, beinhaltet aber eine andere molekulare Wechselwirkung mit dem Rezeptor .

Wirkmechanismus

Target of Action

SUN-B 8155, also known as 5-(1-((2-Aminophenyl)imino)ethyl)-1,6-dihydroxy-4-methylpyridin-2(1H)-one, is a small molecule drug that primarily targets the Calcitonin Receptor (CALCR) . The CALCR is a G protein-coupled receptor involved in the regulation of calcium homeostasis .

Mode of Action

This compound acts as an agonist of the Calcitonin Receptor . It binds to the receptor and stimulates its activity, leading to an increase in the production of cyclic AMP (cAMP) in cells . This interaction is similar to the natural ligand of the receptor, the peptide hormone calcitonin .

Biochemical Pathways

The activation of the Calcitonin Receptor by this compound leads to an increase in intracellular cAMP levels . cAMP is a crucial secondary messenger involved in many biological processes. The increase in cAMP levels can lead to various downstream effects, depending on the specific cell type and physiological context.

Pharmacokinetics

It’s known that the compound can be administered intraperitoneally .

Result of Action

The activation of the Calcitonin Receptor by this compound has been shown to cause a significant reduction in serum calcium levels in vivo, similar to the effect of the natural hormone calcitonin . This suggests that this compound could have potential therapeutic applications in conditions related to calcium homeostasis, such as osteoporosis .

Biochemische Analyse

Biochemical Properties

5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain tyrosine kinases, which are crucial in cell signaling pathways. The compound binds to the active site of these enzymes, preventing the phosphorylation of target proteins, thereby modulating cellular activities . Additionally, it interacts with proteins involved in oxidative stress responses, potentially offering protective effects against cellular damage.

Cellular Effects

The effects of 5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound has been observed to induce apoptosis by activating caspase pathways and downregulating anti-apoptotic genes . It also affects cellular metabolism by inhibiting glycolytic enzymes, leading to reduced ATP production and increased oxidative stress.

Molecular Mechanism

At the molecular level, 5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone exerts its effects through several mechanisms. It binds to specific biomolecules, such as tyrosine kinases, inhibiting their activity and preventing downstream signaling events . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. The compound also modulates gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

The temporal effects of 5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone have been studied extensively in laboratory settings. Over time, the compound’s stability and degradation can influence its efficacy. Studies have shown that it remains stable under physiological conditions for extended periods, but its activity may decrease due to gradual degradation . Long-term exposure to the compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

In animal models, the effects of 5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone vary with dosage. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to therapeutic effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by conjugation reactions. The compound’s interaction with metabolic enzymes can also influence the metabolism of other drugs, potentially leading to drug-drug interactions.

Vorbereitungsmethoden

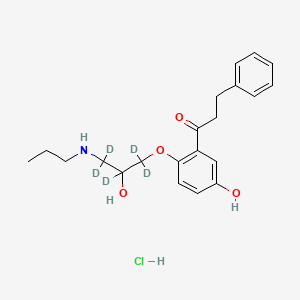

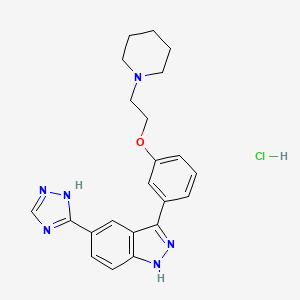

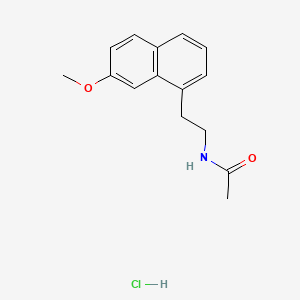

Die Synthese von SUN-B 8155 beinhaltet die Herstellung eines Pyridonderivats. Der chemische Name von this compound ist 5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridon . Die Syntheseroute beinhaltet typischerweise die Reaktion von 2-Aminophenylamin mit einem geeigneten Keton unter bestimmten Bedingungen, um das Imin zu bilden, gefolgt von einer Cyclisierung, um die Pyridonstruktur zu erhalten. Industrielle Produktionsmethoden können variieren, aber sie folgen im Allgemeinen ähnlichen Syntheserouten mit Optimierung für die großtechnische Produktion .

Analyse Chemischer Reaktionen

SUN-B 8155 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in dem Molekül vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Amino- und Hydroxylgruppen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

SUN-B 8155 ist im Vergleich zu anderen Calcitonin-Rezeptor-Agonisten aufgrund seiner nicht-peptidischen Natur einzigartig. Ähnliche Verbindungen umfassen:

Calcitonin: Ein natürliches Peptidhormon mit ähnlichen biologischen Wirkungen, aber unterschiedlicher Molekülstruktur.

Elcatonin: Ein synthetisches Analogon von Calcitonin, das zur Behandlung von Osteoporose eingesetzt wird.

Salcatonin: Ein weiteres synthetisches Analogon von Calcitonin mit therapeutischen Anwendungen.

This compound zeichnet sich durch seine kleine Molekülstruktur aus, die Vorteile in Bezug auf Stabilität, einfache Synthese und das Potenzial für eine orale Verabreichung bietet .

Eigenschaften

IUPAC Name |

5-[N-(2-aminophenyl)-C-methylcarbonimidoyl]-1,6-dihydroxy-4-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-8-7-12(18)17(20)14(19)13(8)9(2)16-11-6-4-3-5-10(11)15/h3-7,19-20H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJLINMLDNLWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1C(=NC2=CC=CC=C2N)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345893-91-6 | |

| Record name | 5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

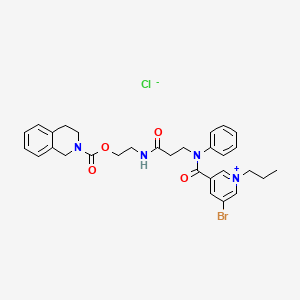

![4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B1139346.png)